molecular formula C20H26ClNO4 B6349521 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-76-0

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349521
CAS No.: 1326809-76-0
M. Wt: 379.9 g/mol
InChI Key: XLAPLVORVCMOEI-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of methanesulfonic acid under reflux conditions has been reported in similar syntheses .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological pathways.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cell membranes or receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-tert-butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPLVORVCMOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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